An In-depth Technical Guide to the Chemical Properties of N-[(Phenylmethoxy)carbonyl]-L-leucine
An In-depth Technical Guide to the Chemical Properties of N-[(Phenylmethoxy)carbonyl]-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for N-[(Phenylmethoxy)carbonyl]-L-leucine. This compound, commonly known as N-Cbz-L-leucine or Z-L-leucine, is a critical building block in peptide synthesis and plays a significant role in the development of peptidomimetics and potential therapeutic agents.
Core Chemical Properties
N-[(Phenylmethoxy)carbonyl]-L-leucine is an L-leucine derivative where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is vital for preventing unwanted side reactions during peptide bond formation.[1][2]
Data Presentation: Quantitative Chemical and Physical Properties
The following table summarizes the key quantitative data for N-[(Phenylmethoxy)carbonyl]-L-leucine.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 2018-66-8 | [3] |
| PubChem CID | 74840 | [4] |
| EINECS | 217-960-3 | [3] |
| Molecular Properties | ||
| Molecular Formula | C₁₄H₁₉NO₄ | [4] |
| Molecular Weight | 265.30 g/mol | [4] |
| Physical Properties | ||
| Appearance | Colorless to light yellow clear, viscous liquid or weak solid. | [2] |
| Boiling Point | 408.52 °C (rough estimate) | N/A |
| Density | 1 g/mL at 25 °C | N/A |
| Flash Point | 85 °F | N/A |
| Solubility & Stability | ||
| Water Solubility | Not miscible or difficult to mix in water. | N/A |
| Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Methanol, and Acetone. | N/A |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |
| Spectroscopic Data | ||
| Refractive Index (n20/D) | 1.512 | N/A |
| pKa | 4.00 ± 0.21 (Predicted) | N/A |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of N-[(Phenylmethoxy)carbonyl]-L-leucine are crucial for its effective use in research and development.
2.1. Synthesis via Schotten-Baumann Reaction
A common method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction.[5][6][7] This involves the acylation of the amino acid with benzyl chloroformate under basic conditions.
-
Materials:
-
L-leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Dioxane or a similar organic solvent
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve L-leucine in an aqueous solution of sodium hydroxide or sodium bicarbonate in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly and simultaneously add benzyl chloroformate and an additional aliquot of the basic solution to the stirred mixture. Maintain the temperature at 0-5 °C and the pH around 9.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and wash with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 while cooling in an ice bath. This will precipitate the N-Cbz-L-leucine.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
-
2.2. Purification by Recrystallization
Purification of the crude N-[(Phenylmethoxy)carbonyl]-L-leucine can be achieved through recrystallization to obtain a high-purity product.
-
Materials:
-
Crude N-Cbz-L-leucine
-
A suitable solvent system (e.g., ethyl acetate/hexane, ethanol/water)
-
-
Procedure:
-
Dissolve the crude N-Cbz-L-leucine in a minimal amount of the hot solvent (e.g., ethyl acetate).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add a non-solvent (e.g., hexane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
2.3. Analytical Characterization
The identity and purity of N-[(Phenylmethoxy)carbonyl]-L-leucine are typically confirmed using various spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][8][9] Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[9]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of N-Cbz-L-leucine, showing characteristic peaks for the leucine side chain, the backbone protons, the Cbz protecting group, and the carboxylic acid proton.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates.[10][11] For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.[10]
-
Analysis: The IR spectrum should display characteristic absorption bands for the N-H bond, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H bonds of the benzyl group.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for Electrospray Ionization - ESI).[12][13][14]
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-Cbz-L-leucine (265.30 g/mol ).[4]
-
-
High-Performance Liquid Chromatography (HPLC):
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-[(Phenylmethoxy)carbonyl]-L-leucine.
3.2. Logical Relationship in Drug Discovery
N-[(Phenylmethoxy)carbonyl]-L-leucine itself is not directly involved in signaling pathways. However, it is a crucial starting material for synthesizing peptide-based inhibitors that target such pathways. For instance, the mTOR signaling pathway, often dysregulated in cancer, is sensitive to leucine levels.[18][19][20][21][22] Peptides designed to mimic protein-protein interactions in this or other pathways can be synthesized using N-Cbz-L-leucine.[23][24][25][26][27]
The following diagram illustrates the logical relationship of N-Cbz-L-leucine in the context of developing peptide inhibitors for cancer signaling pathways.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. ijirset.com [ijirset.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Sample Preparation [nmr.chem.ualberta.ca]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. group.brc.hu [group.brc.hu]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. High-performance liquid chromatographic technique for non-derivatized leucine purification: evidence for carbon isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchwithrutgers.com [researchwithrutgers.com]
- 22. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 24. In Silico Strategies for Designing of Peptide Inhibitors of Oncogenic K-Ras G12V Mutant: Inhibiting Cancer Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-silico design of peptide inhibitors of K-Ras target in cancer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
